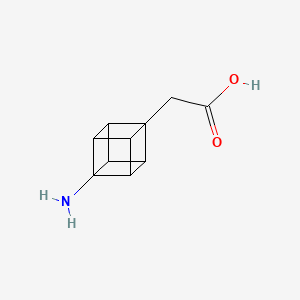
(1-Amino-cuban-4-yl)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-aminocuban-1-yl)acetic acid is a unique organic compound characterized by its cubane structure, which consists of eight carbon atoms arranged in a cubic configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminocuban-1-yl)acetic acid typically involves the cubane framework’s functionalization. One common method includes the reaction of cubane derivatives with appropriate reagents to introduce the amino and acetic acid groups. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of 2-(4-aminocuban-1-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反应分析
Types of Reactions
2-(4-aminocuban-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学研究应用
2-(4-aminocuban-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex cubane derivatives.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 2-(4-aminocuban-1-yl)acetic acid involves its interaction with specific molecular targets. The cubane structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
- 2-Amino-2-(cuban-1-yl)acetic acid
- (S)-2-Amino-2-(cuban-1-yl)acetic acid
- ®-2-Amino-2-(cuban-1-yl)acetic acid
- (2R)-2-Amino-2-(cuban-1-yl)acetic acid hydrochloride
Uniqueness
2-(4-aminocuban-1-yl)acetic acid is unique due to its specific functional groups and the cubane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring stable and structurally diverse compounds .
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
2-(4-aminocuban-1-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2/c11-10-6-3-7(10)5-8(10)4(6)9(3,5)1-2(12)13/h3-8H,1,11H2,(H,12,13) |
InChI 键 |
UJXKKJRJHHWVTD-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)C12C3C4C1C5C2C3C45N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate](/img/structure/B15123083.png)
![[3-(Trifluoromethyl)oxetan-3-yl]methanamine](/img/structure/B15123088.png)
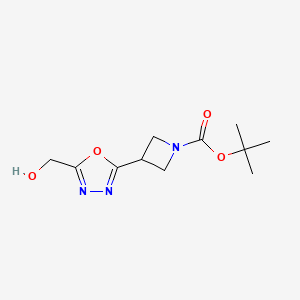
![N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123101.png)
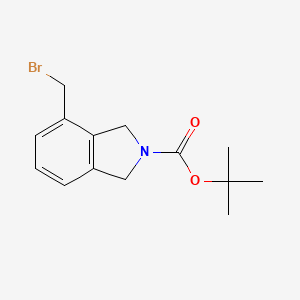
![4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione](/img/structure/B15123109.png)
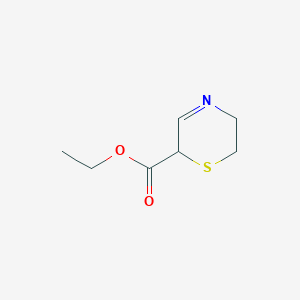
![3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15123136.png)

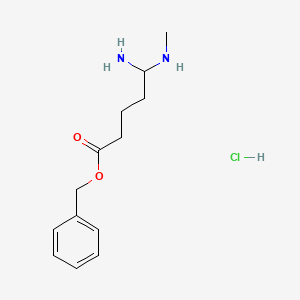
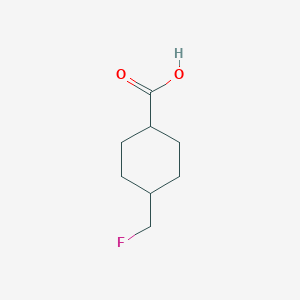
![2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B15123162.png)
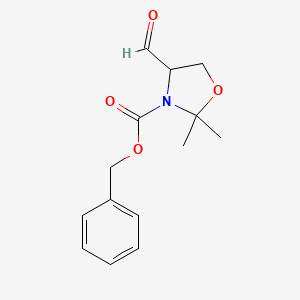
![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
